molecular formula C12H12BrNO B3032903 1-Benzyl-3-hydroxypyridinium bromide CAS No. 62214-78-2

1-Benzyl-3-hydroxypyridinium bromide

Cat. No.: B3032903
CAS No.: 62214-78-2
M. Wt: 266.13 g/mol
InChI Key: JIOVVLHSCLWWBW-UHFFFAOYSA-N
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Description

1-Benzyl-3-hydroxypyridinium bromide is a chemical compound with the molecular formula C12H12BrNO. It is a pyridinium salt, characterized by the presence of a benzyl group attached to the nitrogen atom of the pyridine ring and a hydroxyl group at the third position of the ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-hydroxypyridinium bromide can be synthesized through the reaction of 3-hydroxypyridine with benzyl bromide. The reaction typically involves the use of a solvent such as acetonitrile or ethanol and is carried out under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is often purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-hydroxypyridinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-hydroxypyridinium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydroxypyridinium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of cholinesterase, thereby increasing the levels of acetylcholine in the nervous system. This action is mediated through the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-hydroxypyridinium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules .

Properties

IUPAC Name

1-benzylpyridin-1-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO.BrH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOVVLHSCLWWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62214-78-2
Record name Pyridinium, 3-hydroxy-1-(phenylmethyl)-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62214-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 1-benzyl-3-hydroxy-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062214782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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